3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[310]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI) is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI) involves several steps. One common method includes the cyclization of 1,5- and 1,6-enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and often involves metal-catalyzed reactions. Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This protocol is advantageous due to its simple operation, mild conditions, and excellent functional group tolerance.
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: This compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application. For example, in medicinal chemistry, it may act on certain enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI) can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the hydrazide group.
CHF2-substituted 3-azabicyclo[3.1.0]hexanes: These compounds have similar core structures but differ in their functional groups.
The uniqueness of 3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,hydrazide,(1alpha,2alpha,5alpha)-(9CI) lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R,5S)-3-azabicyclo[3.1.0]hexane-2-carbohydrazide |
InChI |
InChI=1S/C6H11N3O/c7-9-6(10)5-4-1-3(4)2-8-5/h3-5,8H,1-2,7H2,(H,9,10)/t3-,4-,5-/m1/s1 |
InChI Key |
VUIRTBXIXLNYNT-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@@H](NC2)C(=O)NN |
Canonical SMILES |
C1C2C1C(NC2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.